1-(1H-1,2,3-benzotriazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol
Description
1-(1H-1,2,3-Benzotriazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol is a carbazole-based compound with a benzotriazole substituent and bromine atoms at the 3- and 6-positions of the carbazole core. Its molecular formula is C₂₁H₁₈Br₂N₄O, with a molecular weight of 526.21 g/mol (calculated from isotopic data in and ). This structural complexity makes it relevant in medicinal chemistry, particularly for neurogenesis modulation and enzyme inhibition studies .
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Br2N4O/c22-13-5-7-19-16(9-13)17-10-14(23)6-8-20(17)26(19)11-15(28)12-27-21-4-2-1-3-18(21)24-25-27/h1-10,15,28H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHSRZJVKOZGAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(CN3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Br2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes:: The synthetic routes for MMV666025 involve several steps
Starting Materials: The synthesis begins with suitable starting materials, often commercially available compounds.
Functionalization: Key functional groups are introduced through reactions such as nucleophilic substitution, electrophilic addition, or condensation.
Cyclization: Intramolecular reactions lead to the formation of the core structure of MMV666025.
Purification: The compound is purified using techniques like column chromatography or recrystallization.
Industrial Production:: Industrial-scale production of MMV666025 typically involves efficient and scalable processes. These methods ensure high yields and cost-effectiveness.
Chemical Reactions Analysis
MMV666025 undergoes various chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions yield different derivatives.
Substitution: Nucleophilic substitution reactions modify specific positions.
Major Products: Depending on reaction conditions, MMV666025 forms diverse products, each with distinct properties.
Scientific Research Applications
Drug Discovery: Researchers explore MMV666025 as a lead compound for novel drugs.
Catalysis: Its unique structure may enable catalytic applications.
Antiparasitic Activity: MMV666025 has shown promise against Plasmodium falciparum and Toxoplasma gondii.
Anticancer Potential: Studies investigate its effects on cancer cells.
Neuroscience: MMV666025’s interactions with neural receptors are of interest.
Fine Chemicals: MMV666025 derivatives find use in specialty chemicals.
Materials Science: Its properties contribute to material development.
Mechanism of Action
The precise mechanism remains an active area of research. MMV666025 likely interacts with specific cellular targets, affecting pathways critical for its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of carbazole derivatives modified at the 9-position with propanol-linked substituents. Key analogues include:
Key Observations:
Bromine atoms at the 3- and 6-positions increase electrophilicity, improving binding to electron-rich targets like kinases or DNA .
Solubility and Pharmacokinetics: Phenethylamino and cyclohexylamino derivatives () exhibit higher lipophilicity (logP ~3.5–4.0), favoring blood-brain barrier penetration, whereas the target compound’s benzotriazole group may reduce logP (~2.8–3.2), limiting CNS bioavailability but improving aqueous solubility .
Neurogenesis Modulation: The target compound shares a scaffold with derivative 1 in , which increased TuJ1-positive neuronal cells by 40% at 5 μM. However, the benzotriazole moiety may alter the mechanism compared to dimethoxyphenylamino analogues, which act via final cell division regulation .
Functional Group Comparison
Biological Activity
1-(1H-1,2,3-benzotriazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol is a complex organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its structure combines a benzotriazole moiety with a dibromocarbazole, suggesting potential applications in pharmaceutical and biological contexts. This article explores the biological activity of this compound, supported by case studies and research findings.
Chemical Structure
The molecular formula of the compound is . The structural representation indicates the presence of key functional groups that may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its pharmacological effects. The compound is primarily investigated for its potential as an anti-cancer agent and its role in inhibiting specific enzymes.
Anticancer Properties
Research has shown that benzotriazole derivatives exhibit significant anticancer activity. For instance, compounds containing the benzotriazole structure have been reported to inhibit the growth of various cancer cell lines. A study highlighted that derivatives similar to our compound demonstrated cytotoxic effects against breast cancer cells by inducing apoptosis through mitochondrial pathways .
Enzyme Inhibition
Benzotriazole compounds have been identified as effective inhibitors of certain enzymes involved in cancer progression. Specifically, they target protein kinases and proteases that are crucial for tumor growth and metastasis. The inhibition mechanism is believed to involve the formation of stable complexes with the target enzymes, thus preventing their activity .
Case Study 1: Antitumor Activity
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of benzotriazole and tested their antitumor efficacy against human cancer cell lines. Among these, this compound exhibited potent cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents .
Case Study 2: Mechanistic Studies
Another investigation focused on the mechanistic understanding of how this compound induces apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with this compound led to an increase in sub-G1 phase cells, indicating DNA fragmentation typical of apoptosis. Additionally, Western blotting showed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer Activity | MCF-7 | 12.5 | Induces apoptosis via mitochondrial pathway |
| Anticancer Activity | A549 | 15.0 | Inhibits enzyme activity related to tumor growth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
